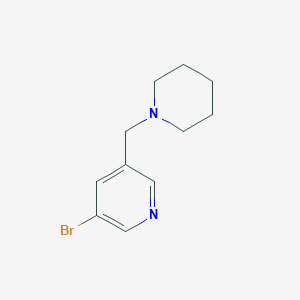
3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
“3-Bromo-5-(piperidin-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.16 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(piperidin-1-ylmethyl)pyridine” can be represented by the InChI code: 1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 .Chemical Reactions Analysis
“3-Bromo-5-(piperidin-1-ylmethyl)pyridine” participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis
“3-Bromo-5-(piperidin-1-ylmethyl)pyridine” is a solid or liquid at room temperature .Applications De Recherche Scientifique
Synthesis Techniques 3-Bromo-5-(piperidin-1-ylmethyl)pyridine is synthesized through various chemical reactions and methodologies. For instance, the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring is a method used for preparing compounds like 3-(1H-azol-1-yl)piperidines, closely related to the target compound (Shevchuk et al., 2012). Moreover, the catalytic hydrogenation of pyrrolylpyridine is used in the synthesis of related compounds like 3-(pyrrolidin-1-yl)piperidine, emphasizing the significance of catalytic processes in synthesizing such structures (Smaliy et al., 2011).
Chemical Analysis and Properties The compound's spectroscopic properties, including FT-IR, NMR, and UV techniques, have been studied, offering insights into its molecular structure and behavior. Quantum chemical methods have been employed to understand its properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and intermolecular interactions (Devi, Bishnoi & Fatma, 2020).
Biological and Medicinal Applications In the realm of medicine and biology, the compound's structural analogs have demonstrated significant activities. For example, certain structures related to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine have shown good fungicidal and antiviral activities against pathogens like tobacco mosaic virus, highlighting the potential biomedical applications of these compounds (Li et al., 2015). Furthermore, the compound's analogs have been investigated for their receptor binding properties, which is crucial in drug design and pharmacological studies (Guca, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCJTZTBBYGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736578 | |
| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(piperidin-1-ylmethyl)pyridine | |
CAS RN |
866327-70-0 | |
| Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


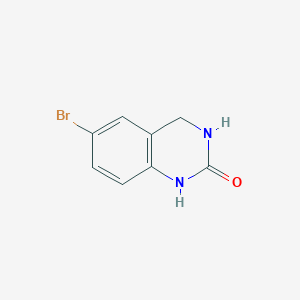
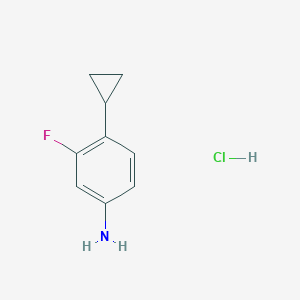
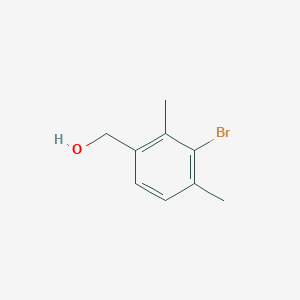
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
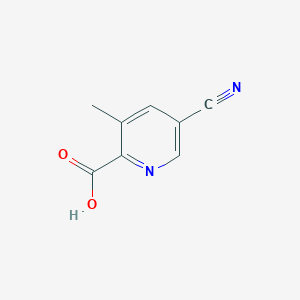
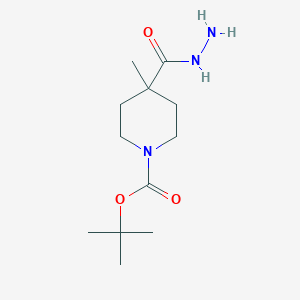
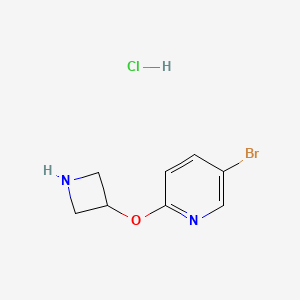
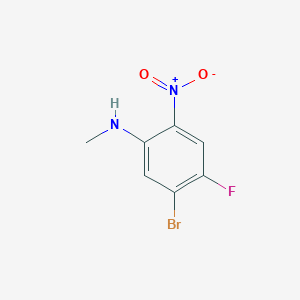
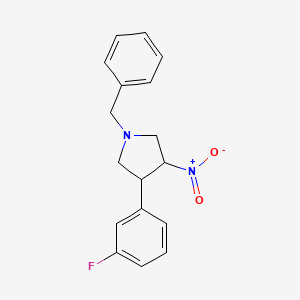
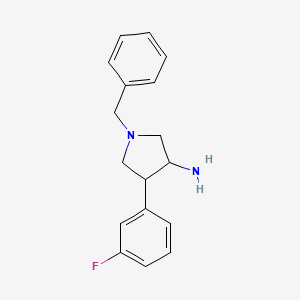
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
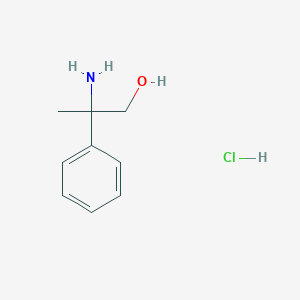
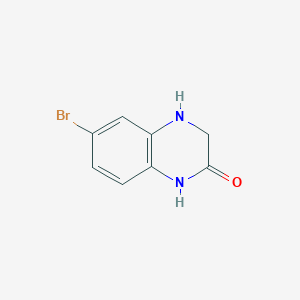
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)